An In-Depth Technical Guide to Bay-55-9837: A Selective VPAC2 Receptor Agonist
An In-Depth Technical Guide to Bay-55-9837: A Selective VPAC2 Receptor Agonist
This guide provides a comprehensive technical overview of Bay-55-9837, a potent and selective agonist for the Vasoactive Intestinal Peptide Receptor 2 (VPAC2). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular structure, physicochemical properties, mechanism of action, and key experimental protocols relevant to the study and application of this peptide agonist. The information herein is synthesized from peer-reviewed literature and established methodologies to ensure scientific integrity and practical utility.
Introduction: The Significance of Bay-55-9837 in Modern Research
Bay-55-9837 is a synthetic peptide that has garnered significant interest in various therapeutic areas due to its high selectivity for the VPAC2 receptor, a G protein-coupled receptor (GPCR). This selectivity is crucial, as the VPAC2 receptor is implicated in a range of physiological processes, including glucose homeostasis and neuronal function.[1][2][3] Notably, Bay-55-9837 has been investigated for its potential in treating type 2 diabetes by stimulating glucose-dependent insulin secretion.[2][3] More recently, it has emerged as a promising tool in the study of neurodegenerative diseases, specifically Spinal Muscular Atrophy (SMA), where it has been shown to increase the levels of the essential Survival Motor Neuron (SMN) protein.[4] This guide aims to provide a detailed understanding of Bay-55-9837, from its fundamental properties to its practical application in a laboratory setting.
Molecular Structure and Physicochemical Properties
Bay-55-9837 is a 31-amino acid peptide with a C-terminal amidation, a modification that enhances its stability and activity.[1][5][6] Its structure was engineered through site-directed mutagenesis based on the sequences of Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Peptide (PACAP) to achieve its high selectivity for the VPAC2 receptor.[2]
| Property | Value | Source(s) |
| Molecular Formula | C167H270N52O46 | [1][5][7] |
| Molecular Weight | 3742.29 g/mol | [1][5][7] |
| Amino Acid Sequence | HSDAVFTDNYTRLRKQVAAKKYLQSIKNKRY-NH2 | [1][5] |
| CAS Number | 463930-25-8 | [1][5][7] |
| Purity | ≥95% (typically determined by HPLC) | [1][5][6] |
| Solubility | Soluble in water to at least 2 mg/mL | [1][5] |
| Appearance | White to off-white solid | [1] |
| Storage | Store at -20°C for long-term stability | [5][8] |
Mechanism of Action: Selective Activation of the VPAC2 Receptor
The primary mechanism of action of Bay-55-9837 is its function as a potent and highly selective agonist of the VPAC2 receptor.[1][5][6][8] This selectivity is a key attribute, as it minimizes off-target effects that could arise from the activation of the related VPAC1 and PAC1 receptors.[5][6]
Receptor Binding and Selectivity
Bay-55-9837 exhibits a high binding affinity for the VPAC2 receptor, with a dissociation constant (Kd) of 0.65 nM.[1][8] Its selectivity for VPAC2 over VPAC1 and PAC1 is significant, as demonstrated by competition binding and functional assays.[5][6]
| Receptor | EC50 (cAMP accumulation) | IC50 (Competition binding) |
| VPAC2 | 0.4 nM | 60 nM |
| VPAC1 | 100 nM | 8700 nM |
| PAC1 | >1000 nM | >10000 nM |
Data sourced from Tocris Bioscience and R&D Systems.[5][6]
Downstream Signaling Pathways
Upon binding to the VPAC2 receptor, a Gs-coupled GPCR, Bay-55-9837 initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating the physiological effects of Bay-55-9837.
In the context of its effects on SMN protein levels, research has shown that Bay-55-9837-mediated VPAC2 activation leads to the stimulation of the p38 mitogen-activated protein kinase (MAPK) pathway.[4] The activation of p38 MAPK is believed to enhance the stability of the SMN2 mRNA, leading to increased translation and ultimately higher levels of the SMN protein.[4]
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments used to characterize the activity of Bay-55-9837. These protocols are based on standard laboratory practices and published research.
In Vitro Characterization
This assay is fundamental for determining the functional potency (EC50) of Bay-55-9837 as a VPAC2 receptor agonist. The principle is a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cAMP levels following cell stimulation.
Methodology:
-
Cell Culture: Culture cells expressing the VPAC2 receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human VPAC2 receptor) in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Stimulation:
-
Wash the cells with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Prepare serial dilutions of Bay-55-9837 in the same medium.
-
Add the Bay-55-9837 dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis: Lyse the cells using 0.1 M HCl to stop the reaction and stabilize the cAMP.
-
cAMP Quantification (ELISA):
-
Use a commercial cAMP competitive ELISA kit.
-
Briefly, add standards and lysed cell samples to a goat anti-rabbit IgG-coated 96-well plate.
-
Add a fixed amount of alkaline phosphatase-labeled cAMP and a specific rabbit polyclonal antibody to cAMP to each well.
-
Incubate to allow competitive binding of sample/standard cAMP and labeled cAMP to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a p-nitrophenyl phosphate (pNPP) substrate, which is converted to a yellow product by the bound alkaline phosphatase.
-
Stop the reaction and measure the absorbance at 405 nm. The intensity of the color is inversely proportional to the cAMP concentration.[1][3][6][7]
-
-
Data Analysis: Construct a standard curve and determine the cAMP concentration in each sample. Plot the cAMP concentration against the log of the Bay-55-9837 concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
This assay is used to determine the binding affinity (IC50 or Ki) of Bay-55-9837 for the VPAC2 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the VPAC2 receptor.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + radioligand (e.g., [125I]-VIP) + buffer.
-
Non-specific Binding (NSB): Cell membranes + radioligand + a high concentration of an unlabeled competitor.
-
Competition: Cell membranes + radioligand + serial dilutions of Bay-55-9837.
-
-
Incubation: Incubate the plate at a specified temperature and time to reach binding equilibrium.
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log of the Bay-55-9837 concentration.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9][10]
-
This protocol is used to assess the effect of Bay-55-9837 on the phosphorylation of p38 MAPK and the expression levels of SMN protein.[4]
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., neuronal cells or SMA patient-derived fibroblasts) and treat with Bay-55-9837 (e.g., 25 µM) for various time points or a fixed duration (e.g., 24 hours).[4]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against:
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Total p38 MAPK (as a loading control for p-p38)
-
SMN protein
-
A housekeeping protein (e.g., β-actin or GAPDH) as a loading control for SMN.
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-p38 signal to the total p38 signal and the SMN signal to the housekeeping protein signal.[4][11][12][13][14][15]
In Vivo Administration
This protocol describes the intraperitoneal (IP) injection of Bay-55-9837 in mice, a common method for assessing its in vivo efficacy.[4]
Methodology:
-
Animal Handling: All procedures must be approved by the institutional animal care and use committee (IACUC).
-
Reagent Preparation: Dissolve Bay-55-9837 in a sterile vehicle, such as phosphate-buffered saline (PBS) or sterile water, to the desired concentration (e.g., for a 0.2 mg/kg dose).[4]
-
Restraint: Gently restrain the mouse to expose the abdomen.
-
Injection Site: Identify the lower right quadrant of the abdomen. This location avoids major organs.
-
Injection:
-
Insert a 25-30 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid is drawn back, confirming correct needle placement.
-
Inject the Bay-55-9837 solution.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Conclusion
Bay-55-9837 is a powerful research tool with significant therapeutic potential. Its high selectivity for the VPAC2 receptor makes it an ideal probe for elucidating the physiological roles of this receptor and for exploring its potential as a drug target. The detailed molecular properties and experimental protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize Bay-55-9837 in their studies, thereby advancing our understanding of VPAC2-mediated signaling in health and disease.
References
-
Hadwen, J., et al. (2014). VPAC2 receptor agonist BAY 55-9837 increases SMN protein levels and moderates disease phenotype in severe spinal muscular atrophy mouse models. Orphanet Journal of Rare Diseases, 9, 4. [Link]
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Isca Biochemicals. (n.d.). Bay 55-9837. Retrieved from [Link]
-
Tsutsumi, M., et al. (2002). A Potent and Highly Selective VPAC2 Agonist Enhances Glucose-Induced Insulin Release and Glucose Disposal: A Potential Therapy for Type 2 Diabetes. Diabetes, 51(5), 1453–1460. [Link]
-
BioCrick. (n.d.). Bay 55-9837. Retrieved from [Link]
-
Li, X., et al. (2021). Therapeutic potential of vasoactive intestinal peptide and its receptor VPAC2 in type 2 diabetes. Frontiers in Endocrinology, 12, 706828. [Link]
-
Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 241-262. [Link]
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University of Wisconsin-Madison. (n.d.). Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. Retrieved from [Link]
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Davenport, A. P., et al. (2005). Radioligand binding assays and their analysis. Methods in Molecular Biology, 306, 17-53. [Link]
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Queen's University. (2012). Intraperitoneal Injection in Mice. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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TREAT-NMD. (2010). Semiquantitative Western Blot (quantification of SMN protein levels). Retrieved from [Link]
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Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. Retrieved from [Link]
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University of British Columbia. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
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Ren, J., et al. (2008). Regulation of SMN Protein Stability. Molecular and Cellular Biology, 28(10), 3218–3226. [Link]
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ResearchGate. (n.d.). Western blot analysis of total and phospho-p38-MAPK in normal and glaucoma LC cells. Retrieved from [Link]
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Lefebvre, S., et al. (1995). Survival Motor Neuron Protein in Spinal Muscular Atrophy. Human Molecular Genetics, 4(10), 1903-1908. [Link]
-
Fallini, C., et al. (2011). The Survival of Motor Neuron (SMN) Protein Interacts with the mRNA-Binding Protein HuD and Regulates Localization of Poly(A) mRNA in Primary Motor Neuron Axons. Journal of Neuroscience, 31(10), 3571-3580. [Link]
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